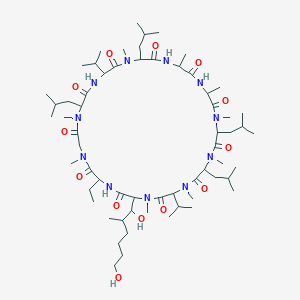
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocyclosporin A M17, also known as Dihydro-csa M17, is a derivative of cyclosporin A. It is a co-metabolite of cyclosporin A and is known for its lack of immunosuppressive activity. This compound has been studied for its potential use as a control in pharmacological studies, particularly in the treatment of parasitic infections .
準備方法
Synthetic Routes and Reaction Conditions
Dihydrocyclosporin A M17 can be synthesized through the hydrogenation of cyclosporin A. This process involves the reduction of cyclosporin A using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the compound .
Industrial Production Methods
The industrial production of Dihydrocyclosporin A M17 follows similar synthetic routes as described above. The process involves the large-scale hydrogenation of cyclosporin A using specialized reactors and catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Dihydrocyclosporin A M17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned earlier, the reduction of cyclosporin A leads to the formation of Dihydrocyclosporin A M17.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Dihydrocyclosporin A M17, which can be used for further pharmacological studies .
科学的研究の応用
Dihydrocyclosporin A M17 has several scientific research applications, including:
Chemistry: Used as a control in studies involving cyclosporin A to understand the role of immunosuppression.
Biology: Studied for its effects on parasitic infections and its potential use in treating such infections.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections without causing immunosuppression.
Industry: Used in the production of various derivatives for pharmacological studies
作用機序
Dihydrocyclosporin A M17 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to bind to cyclophilin A, a cellular protein that exhibits peptidyl-prolyl cis-trans isomerase activity. This interaction affects various biological processes, including protein folding and immune response modulation .
類似化合物との比較
Similar Compounds
Cyclosporin A: The parent compound of Dihydrocyclosporin A M17, known for its immunosuppressive activity.
Cyclosporin C: Another derivative of cyclosporin A with different pharmacological properties.
Cyclosporin D: A derivative with distinct immunosuppressive effects.
Metabolites M1 and M21: Other metabolites of cyclosporin A with varying degrees of immunosuppressive activity
Uniqueness
Dihydrocyclosporin A M17 is unique due to its lack of immunosuppressive activity, making it a valuable control compound in pharmacological studies. Its ability to interact with cyclophilin A without causing immunosuppression sets it apart from other cyclosporin derivatives .
特性
CAS番号 |
121886-75-7 |
|---|---|
分子式 |
C62H113N11O13 |
分子量 |
1220.6 g/mol |
IUPAC名 |
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
InChIキー |
HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
同義語 |
(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















